3-(4-Chlorophenyl)-1-phenylpropan-1-ol
Description
3-(4-Chlorophenyl)-1-phenylpropan-1-ol is a secondary alcohol featuring two aryl substituents: a 4-chlorophenyl group at the C3 position and a phenyl group at the C1 position of the propanol backbone. The hydroxyl group at C1 enables hydrogen bonding, influencing solubility and reactivity, while the aryl groups contribute to steric bulk and electronic effects. This compound is structurally distinct from its ketone analog, 3-(4-Chlorophenyl)-1-phenylpropan-1-one (CAS 5739-39-9), which replaces the hydroxyl group with a carbonyl .
Properties
CAS No. |
62056-15-9 |
|---|---|
Molecular Formula |
C15H15ClO |
Molecular Weight |
246.73 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1-phenylpropan-1-ol |
InChI |
InChI=1S/C15H15ClO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-7,9-10,15,17H,8,11H2 |
InChI Key |
UTHFKEGAABJFEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCC2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1-phenylpropan-1-ol can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with trimethylsilyl ketene acetal in the presence of pyridine-N-oxide and lithium chloride in dimethylformamide (DMF) under a nitrogen atmosphere . This reaction yields the desired compound with a good yield.
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-1-phenylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
3-(4-Chlorophenyl)-1-phenylpropan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-1-phenylpropan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences between 3-(4-Chlorophenyl)-1-phenylpropan-1-ol and its analogs in terms of structure, properties, and bioactivity.
Table 1: Structural and Functional Comparison of this compound and Related Compounds
Key Comparative Analysis
In contrast, the conjugated enone system in 3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one enables π-π interactions and electronic delocalization, which correlate with cytotoxic activity (IC₅₀ = 100 μg/mL) .
Structural Isomerism :
- The positional isomer 1-(4-Chlorophenyl)-3-phenylpropan-1-ol (CAS 6948-70-5) differs only in the placement of aryl groups. This subtle change may alter steric interactions and crystal packing, affecting physical properties like melting points .
Biological Activity: α,β-unsaturated ketones (e.g., enones) exhibit cytotoxicity due to their electrophilic nature, enabling interactions with cellular nucleophiles .
Chiral Separation: Compounds like 3-Amino-3-(4-chlorophenyl)propan-1-ol require capillary electrophoresis with cyclodextrin selectors for enantiomer separation . The target compound’s two aryl groups may pose unique challenges in chiral resolution due to increased steric hindrance.
Synthetic Routes: While 3-(4-Chlorophenyl)-1-phenylpropan-1-one (CAS 5739-39-9) is synthesized via Friedel-Crafts acylation, the alcohol derivative could be obtained through ketone reduction (e.g., NaBH₄). Enones like 3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one are typically synthesized via Claisen-Schmidt condensation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
